N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 4-methoxyphenyl group at the 3-position, while the propanamide nitrogen is attached to a 4-chlorophenyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (chloro) substituents, which may influence its physicochemical and pharmacological properties. The compound’s molecular formula is C₁₉H₁₇ClN₃O₃, with a molecular weight of 376.81 g/mol (estimated).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-8-2-12(3-9-15)18-21-17(25-22-18)11-10-16(23)20-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROIIPJAKYARPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)propanehydrazide
A propanoic acid derivative bearing a 4-methoxyphenyl group is esterified to form the ethyl ester, which is subsequently treated with hydrazine hydrate. For example, ethyl 3-(4-methoxyphenyl)propanoate reacts with excess hydrazine hydrate in ethanol under reflux (78°C, 10 hours) to yield 3-(4-methoxyphenyl)propanehydrazide. The reaction is monitored via TLC, and the product is crystallized from ethanol, achieving yields of 75–85%.
Characterization Data
Cyclization to 1,2,4-Oxadiazole
The hydrazide intermediate undergoes cyclization with a nitrile or carboxylic acid derivative. For instance, 3-(4-methoxyphenyl)propanehydrazide reacts with 4-chlorobenzoyl chloride in the presence of triethyl orthoformate and acetic acid at 104°C for 5 hours. This forms the oxadiazole ring via dehydration, yielding 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl chloride.
Optimization Notes
Propanamide Linkage via Coupling Reactions
The propanamide chain is introduced through coupling reactions between the oxadiazole-bearing carboxylic acid and 4-chloroaniline.
DCC/NHS-Mediated Amidation
A widely employed method uses N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.
Procedure
-
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (10 mmol) is dissolved in dry acetonitrile.
-
NHS (1.12 g, 10 mmol) and DCC (2.20 g, 10 mmol) are added under nitrogen at 0°C.
-
After 2 hours, 4-chloroaniline (10 mmol) is introduced, and the mixture is stirred at room temperature for 12 hours.
-
The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3).
Yield and Purity
HATU-Assisted Coupling
For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used as a coupling reagent.
Protocol
-
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (10 mmol), HATU (4.56 g, 12 mmol), and DIPEA (3.5 mL, 20 mmol) are mixed in DMF.
-
After 30 minutes, 4-chloroaniline (10 mmol) is added, and the reaction is stirred for 6 hours.
-
The product is extracted with ethyl acetate and washed with brine.
Advantages
-
Yield : 80–85%
-
Reaction Time : 6 hours (vs. 12 hours for DCC).
One-Pot Tandem Synthesis
A streamlined approach combines oxadiazole formation and amide coupling in a single pot.
Steps
-
4-Methoxybenzonitrile (10 mmol) and hydroxylamine hydrochloride (12 mmol) react in ethanol/water (1:1) at 80°C for 4 hours to form N-hydroxy-4-methoxybenzimidamide.
-
3-(4-Chlorophenylamino)propanoic acid (10 mmol) and EDCl (2.0 g, 10 mmol) are added, and the mixture is stirred at 60°C for 12 hours.
-
Cyclization occurs spontaneously, yielding the target compound.
Performance Metrics
-
Yield : 60–70%
-
Purity : 90–92% (requires recrystallization from methanol).
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Hydrazide Cyclization | Hydrazine hydrate, triethyl orthoformate | 70–80 | 95 | 15 |
| DCC/NHS Coupling | DCC, NHS, 4-chloroaniline | 65–75 | 95 | 14 |
| HATU Coupling | HATU, DIPEA | 80–85 | 97 | 6 |
| One-Pot Synthesis | EDCl, hydroxylamine hydrochloride | 60–70 | 90 | 16 |
Key Observations
-
HATU Coupling offers the best balance of yield and time efficiency.
-
One-Pot Synthesis reduces purification steps but compromises purity.
-
Hydrazide Cyclization is preferable for large-scale synthesis due to cost-effectiveness.
Challenges and Optimization Strategies
Byproduct Formation
Dicyclohexylurea (from DCC) and succinimide (from NHS) necessitate extensive washing. Switching to HATU minimizes byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding amines or other reduction products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe or tool for studying biological processes and interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating certain diseases.
Industry: The compound can be used in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules:
Key Findings from Comparison:
Structural Variations and Bioactivity :
- The 4-methoxyphenyl group on the oxadiazole ring distinguishes the target compound from analogs like 6a-6e (), which feature carbazole or halogenated aryl groups. These substitutions likely alter lipophilicity and receptor binding .
- Compared to propanil , the target’s oxadiazole ring and 4-chlorophenyl group may enhance specificity for biological targets over herbicidal activity .
Unlike taranabant, which targets CB1 receptors, the target compound lacks a trifluoromethyl group but retains chloro and methoxy substituents that could modulate CNS or peripheral receptor interactions .
Biological Activity
N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound can be described by the following IUPAC name: This compound . Its molecular formula is , and it features a 1,2,4-oxadiazole ring, which is known for its bioactivity.
Synthesis Overview :
The synthesis typically involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. This process may require dehydrating agents like phosphorus oxychloride or thionyl chloride to facilitate the reaction .
Anticancer Properties
Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the activation of apoptotic pathways through increased expression of p53 and caspase-3 cleavage .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.65 | Induces apoptosis via p53 pathway |
| 16b | PANC-1 | 2.41 | Cell cycle arrest at G0-G1 phase |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial activity. They inhibit various pathogenic bacteria and fungi by disrupting their cellular functions. The specific mechanisms can vary based on the structural modifications made to the oxadiazole ring .
Other Biological Activities
Oxadiazoles have also been investigated for their potential as anti-inflammatory and antioxidant agents. These compounds can modulate inflammatory pathways and scavenge free radicals, contributing to their therapeutic potential in treating chronic diseases .
Case Studies
-
Anticancer Study on MCF-7 Cells :
A study evaluated the effects of a series of oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The most active compound showed an IC50 value in the sub-micromolar range . -
Antimicrobial Evaluation :
Another study assessed the antimicrobial efficacy of several oxadiazole derivatives against common pathogens such as E. coli and S. aureus. The derivatives demonstrated significant inhibition zones in agar diffusion assays, indicating their potential as new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative under reflux in ethanol or methanol .
- Step 2: Coupling the oxadiazole intermediate with 4-chlorophenyl propanamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Critical parameters:
Basic: Which spectroscopic and computational techniques are most effective for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₁₅ClN₃O₃ requires m/z 356.0802) .
- Infrared (IR) Spectroscopy: Detects C=O stretch (~1680 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Data Collection: Use single crystals grown via slow evaporation (e.g., in ethyl acetate/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Refinement: Employ SHELXL for refinement. Key metrics:
- Challenges: Disorder in the methoxyphenyl group may require constraints or split models .
Advanced: What strategies are recommended for analyzing contradictory biological activity data across assay models?
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?
Key Modifications and Effects:
Methodology:
- Synthesize derivatives via parallel synthesis.
- Screen against target panels (e.g., kinase assays, antimicrobial models).
- Use molecular docking (AutoDock Vina) to predict binding poses .
Advanced: What computational methods are effective for predicting the compound's pharmacokinetic properties?
- ADME Prediction:
- SwissADME: Estimates logP (2.8), bioavailability score (0.55), and BBB permeability (low).
- CYP450 Inhibition: Use Schrödinger’s QikProp to assess CYP3A4/2D6 interactions .
- Toxicity:
Advanced: How can researchers address low solubility in in vitro assays?
- Formulation Strategies:
- Use co-solvents (e.g., PEG-400) with ≤10% v/v.
- Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanosuspensions: Mill compound to <200 nm particles using wet milling (e.g., with Pluronic F68) .
Advanced: What are the best practices for validating target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA):
- Treat cells with compound (10 μM, 2 hr), lyse, and heat (37–65°C). Detect stabilized target via Western blot .
- Photoaffinity Labeling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
